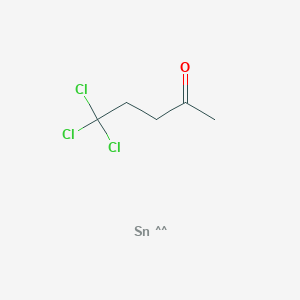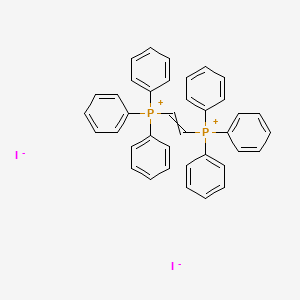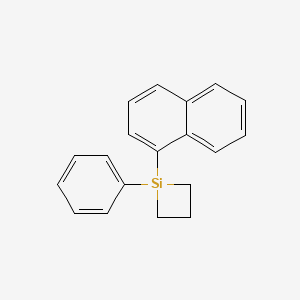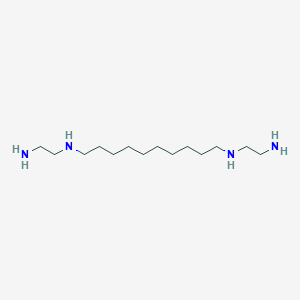
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin is a compound that combines the structural features of coumarin and tetrazole. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. Tetrazoles, on the other hand, are known for their stability and ability to form strong hydrogen bonds, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid.
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives
Applications De Recherche Scientifique
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant or anti-cancer agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence
Mécanisme D'action
The mechanism of action of 8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to inflammation, coagulation, and cell proliferation
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-(1H-tetrazol-5-yl)coumarin: Lacks the chloro group, which may affect its reactivity and biological activity.
8-Chloro-4-methylcoumarin: Lacks the tetrazole group, which may reduce its stability and hydrogen bonding capability
Uniqueness
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin is unique due to the presence of both the chloro and tetrazole groups, which confer specific chemical and biological properties. The combination of these groups enhances its stability, reactivity, and potential biological activities .
Propriétés
Numéro CAS |
56394-33-3 |
|---|---|
Formule moléculaire |
C11H7ClN4O2 |
Poids moléculaire |
262.65 g/mol |
Nom IUPAC |
8-chloro-4-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H7ClN4O2/c1-5-6-3-2-4-7(12)9(6)18-11(17)8(5)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16) |
Clé InChI |
QUAWYAXCXRJKHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC=C2Cl)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)


![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)





![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
